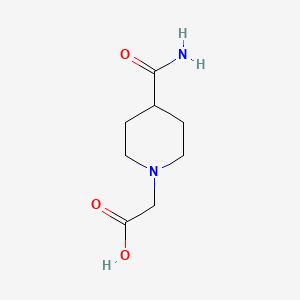

(4-Carbamoyl-piperidin-1-yl)-acetic acid

説明

Academic Significance of Piperidine (B6355638) and Carboxamide Motifs in Contemporary Medicinal Chemistry Research

The piperidine ring and the carboxamide functional group are two of the most ubiquitous and vital structural motifs in modern drug discovery. nih.govjocpr.com Their prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in crucial biological interactions.

The Piperidine Motif: The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of pharmaceuticals. nih.gov It is present in a vast number of natural alkaloids, such as piperine (B192125) (from black pepper), and is a core component of more than 70 FDA-approved drugs. ijnrd.orgarizona.edu Its academic and industrial significance is driven by several key factors:

Structural Versatility: The saturated, sp³-hybridized nature of the piperidine ring provides a three-dimensional geometry that is crucial for fitting into the complex binding sites of biological targets. rsc.org

Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility and allows for ionic interactions with protein residues.

Broad Bioactivity: Piperidine derivatives have demonstrated an extensive range of pharmacological activities, including anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic properties. researchgate.net

The Carboxamide Motif: The carboxamide group (-C(=O)N-) is another privileged structure in medicinal chemistry. eurekaselect.com Its importance is highlighted by its fundamental role in nature as the linking group in peptides and proteins. jocpr.com In drug design, the carboxamide offers:

Metabolic Stability: The amide bond is generally resistant to metabolic degradation, contributing to the stability and favorable pharmacokinetic profiles of drug candidates. jocpr.com

Hydrogen Bonding Capability: It can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling strong and specific interactions with biological targets. nih.gov

Synthetic Tractability: Amide bonds can be formed through reliable and well-established synthetic methods, making the carboxamide group a convenient handle for linking different molecular fragments. mdpi.com

The combination of these two motifs in a single molecule, as seen in (4-Carbamoyl-piperidin-1-yl)-acetic acid, creates a scaffold with inherent drug-like properties, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.

Table 1: Examples of Marketed Drugs Featuring Piperidine or Carboxamide Motifs

| Drug Name | Therapeutic Area | Key Motif(s) |

|---|---|---|

| Donepezil | Alzheimer's Disease | Piperidine |

| Methylphenidate | ADHD | Piperidine |

| Fentanyl | Analgesic | Piperidine |

| Imatinib | Anticancer | Carboxamide, Piperazine (B1678402) |

| Boscalid | Fungicide | Carboxamide |

| Celecoxib | Anti-inflammatory | Carboxamide (Sulfonamide) |

Rationale for Fundamental Investigation of this compound in Chemical Biology and Drug Discovery Research

The specific structure of this compound makes it a compelling subject for fundamental research. The rationale for its investigation is strongly supported by recent advances in cancer biology, particularly in the targeting of protein-protein interactions (PPIs).

A pivotal study highlights the potential of this scaffold in the development of inhibitors for the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.gov This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer and triple-negative breast cancer. nih.govmoffitt.org Aberrant Wnt signaling is linked to cancer initiation, progression, and the maintenance of cancer stem cells. tandfonline.com

In a 2021 study published in the Journal of Medicinal Chemistry, researchers described the medicinal chemistry optimization of a screening hit that led to the discovery of novel small-molecule inhibitors of the β-catenin/BCL9 interaction. The optimized compounds were derivatives of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid. nih.gov The research demonstrated that:

The "(carbamoyl-piperidin-1-yl)-acetic acid" core served as a successful scaffold for generating potent inhibitors.

The lead compound from this series was able to disrupt the β-catenin/BCL9 interaction with high affinity. nih.gov

Crucially, the inhibitor selectively disrupted the target PPI without affecting the interaction between β-catenin and E-cadherin, indicating a favorable selectivity profile. nih.gov

This selective inhibition led to the downregulation of oncogenic Wnt target genes and inhibited the growth of cancer cells that rely on aberrant Wnt signaling. nih.gov

This research provides a direct and powerful rationale for the fundamental investigation of this compound. It establishes the scaffold as a validated starting point for developing targeted therapeutics against a previously challenging class of drug targets—PPIs. The inherent functionality of the molecule, with its carboxylic acid and carboxamide groups, offers multiple points for chemical modification, allowing researchers to systematically explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Historical Overview of Related Chemical Scaffolds and Their Role in Academic Discovery

The exploration of this compound builds upon a long history of academic and industrial research into related piperidine-based scaffolds. The systematic synthesis and evaluation of piperidine derivatives have been a fruitful area of research for decades, leading to numerous breakthroughs. mdpi.com

Early academic work often focused on the synthesis and functionalization of the piperidine ring itself. nih.gov Methodologies such as the hydrogenation of pyridines or various cyclization strategies have been extensively developed to create libraries of substituted piperidines. nih.govmdpi.com These synthetic efforts enabled the exploration of how different substitution patterns on the piperidine ring influence biological activity.

A closely related and simpler scaffold, Piperidin-1-yl-acetic acid , has served as a foundational building block in many research endeavors. nih.gov Its straightforward synthesis, typically involving the N-alkylation of piperidine with a haloacetic acid, makes it an accessible starting material. mdpi.com Academic studies have used this core to build more complex molecules for evaluation against a wide range of biological targets, from enzymes to G-protein coupled receptors.

The historical development of piperidine-based drugs further underscores the importance of this scaffold. For example, the development of early antipsychotics and analgesics heavily relied on piperidine-containing structures. This success spurred further academic investigation into the unique properties of the piperidine ring, leading to its incorporation into drugs for a wide array of diseases. arizona.eduresearchgate.net More recent academic research has focused on creating novel, three-dimensional piperidine fragments for use in fragment-based drug discovery, aiming to access new chemical space and develop leads for challenging targets. rsc.org

The investigation of this compound is a logical continuation of this historical trend. It represents a more functionalized and arguably more "drug-like" scaffold than simpler piperidines, incorporating features (the carboxamide) known to be beneficial for biological interactions. Its successful use in developing PPI inhibitors for the Wnt pathway demonstrates how academic research continues to build upon foundational chemical scaffolds to address complex and important challenges in medicine. nih.gov

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 40479-21-8 |

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molecular Weight | 186.21 g/mol |

| Synonyms | [4-(Aminocarbonyl)piperidin-1-yl]acetic acid |

Note: Data corresponds to the anhydrous form. A hydrate (B1144303) version (C₈H₁₆N₂O₄) is also commercially available. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-carbamoylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-8(13)6-1-3-10(4-2-6)5-7(11)12/h6H,1-5H2,(H2,9,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWJKSVBRBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390224 | |

| Record name | (4-Carbamoyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40479-21-8 | |

| Record name | (4-Carbamoyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis Research of 4 Carbamoyl Piperidin 1 Yl Acetic Acid

Current Synthetic Routes and Methodological Enhancements

The synthesis of (4-Carbamoyl-piperidin-1-yl)-acetic acid primarily revolves around the N-alkylation of piperidine-4-carboxamide, also known as isonipecotamide (B28982). This approach is favored for its straightforwardness and the ready availability of the starting materials.

Analysis of Established Synthetic Pathways and Yield Optimization Strategies

The most common and established pathway for the synthesis of this compound is the direct N-alkylation of piperidine-4-carboxamide with a haloacetic acid derivative. A typical procedure involves the reaction of isonipecotamide with an ethyl bromoacetate (B1195939) in the presence of a base, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

A general reaction scheme is as follows:

Step 1: N-alkylation. Isonipecotamide is reacted with ethyl bromoacetate in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is used to neutralize the hydrobromic acid formed during the reaction. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Step 2: Hydrolysis. The resulting ethyl (4-carbamoyl-piperidin-1-yl)-acetate is then hydrolyzed to the target carboxylic acid. This is commonly achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to precipitate the product.

Optimization of this pathway often focuses on several key parameters to maximize the yield and purity of the final product. These include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, using a stronger, non-nucleophilic base can sometimes improve the yield of the N-alkylation step by minimizing side reactions. The choice of solvent is also critical, with polar aprotic solvents generally favoring this type of substitution reaction.

| Step | Reactants | Reagents and Solvents | Typical Conditions | Typical Yield |

|---|---|---|---|---|

| N-Alkylation | Isonipecotamide, Ethyl bromoacetate | K₂CO₃, DMF | 60-80 °C, 4-6 h | 85-95% |

| Hydrolysis | Ethyl (4-carbamoyl-piperidin-1-yl)-acetate | NaOH (aq), Ethanol | Reflux, 2-4 h | 90-98% |

Exploration of Stereoselective Synthesis Approaches

While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest in drug discovery. Stereoselective approaches to substituted piperidines can be broadly categorized into two main strategies: the use of a chiral pool (starting from enantiomerically pure precursors) or the application of asymmetric catalysis.

For the synthesis of chiral analogues of this compound, one could envision starting with a chiral substituted piperidine-4-carboxamide. The synthesis of such chiral building blocks often involves multi-step sequences from chiral amino acids or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. Once the chiral piperidine (B6355638) core is established, the N-alkylation with an acetic acid moiety can be carried out as previously described, preserving the stereochemistry of the piperidine ring.

Development of Novel Synthetic Strategies for this compound and its Analogues

Recent research in organic synthesis has been heavily influenced by the need for more sustainable and efficient chemical processes. This has led to the exploration of novel strategies for the synthesis of heterocyclic compounds, including this compound and its analogues.

Implementation of Green Chemistry Principles in Synthesis

Potential green chemistry improvements include:

Safer Solvents: Replacing traditional polar aprotic solvents like DMF, which have associated health and environmental concerns, with greener alternatives such as ionic liquids or deep eutectic solvents.

Atom Economy: The N-alkylation reaction is generally atom-economical. However, the use of a stoichiometric base generates salt byproducts. Catalytic approaches could further improve the atom economy.

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound is well-suited for adaptation to a flow process.

A potential flow synthesis setup could involve pumping a solution of isonipecotamide and a base through a heated reactor coil, where it is mixed with a continuous stream of a solution of the haloacetic acid ester. The output from this reactor could then be directly fed into a second reactor for in-line hydrolysis, followed by a continuous work-up and purification step. This integrated approach can lead to a more efficient and controlled manufacturing process.

| Parameter | Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by vessel size | Excellent |

| Safety | Potential for thermal runaway in large batches | Inherently safer due to small reaction volumes |

| Scalability | Challenging | Readily scalable by extending operation time |

Catalyst Development and Mechanistic Studies for Efficient Synthesis

While the uncatalyzed N-alkylation of piperidines is a robust reaction, the development of catalytic systems could offer further improvements in terms of efficiency and sustainability. For instance, the use of phase-transfer catalysts could facilitate the reaction in biphasic systems, simplifying product isolation and potentially allowing for the use of more environmentally benign solvents.

Mechanistic studies of the N-alkylation reaction are crucial for the rational design of improved synthetic protocols. Understanding the influence of various parameters on the reaction rate and selectivity can lead to the development of more efficient and robust processes. For example, computational studies could be employed to model the transition state of the reaction and to predict the effect of different catalysts or reaction conditions.

Impurity Profiling and Control Methodologies in Academic Synthetic Preparations

The synthesis of this compound in an academic research setting necessitates a thorough understanding of potential impurities to ensure the isolation of a highly pure final product. While specific literature on the impurity profile of this exact compound is not extensively detailed in publicly available academic journals, a profile of potential impurities can be constructed based on the logical and commonly employed synthetic route: the N-alkylation of isonipecotamide with a haloacetic acid derivative. The control of these impurities is paramount for the accurate interpretation of subsequent biological or chemical studies.

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the direct N-alkylation of isonipecotamide with an appropriate 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a suitable base and solvent. A typical procedure would involve dissolving isonipecotamide and a slight excess of the haloacetic acid in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, is then added to neutralize the hydrohalic acid formed during the reaction. The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.

The primary sources of impurities in this synthetic approach can be categorized as follows: unreacted starting materials, byproducts from side reactions, and residual reagents or solvents. A detailed analysis of these potential impurities and the methodologies for their control is crucial for obtaining the target compound with high purity.

Table 1: Potential Impurities in the Academic Synthesis of this compound

| Impurity Name | Chemical Structure | Potential Source | Analytical Detection Method |

| Isonipecotamide | Piperidine-4-carboxamide | Unreacted starting material | ¹H NMR, LC-MS |

| Haloacetic Acid | X-CH₂COOH (X=Cl, Br) | Unreacted alkylating agent | ¹H NMR, GC-MS (after derivatization) |

| This compound alkyl ester | C₈H₁₃N₂O₃-R | Reaction with residual alcohol from solvent or starting material ester | ¹H NMR, LC-MS |

| Quaternary ammonium (B1175870) salt | [C₈H₁₄N₂O₃(CH₂COOH)]⁺X⁻ | Over-alkylation of the product | ¹H NMR, ESI-MS |

| Glycolic Acid | HOCH₂COOH | Hydrolysis of the haloacetic acid | ¹H NMR, LC-MS |

The control of these impurities is achieved through a combination of optimized reaction conditions and rigorous purification techniques. The stoichiometry of the reactants is a critical parameter; using a minimal excess of the alkylating agent can help to drive the reaction to completion while minimizing the potential for over-alkylation. The choice of base is also important, as a sterically hindered or mild base can reduce the likelihood of side reactions involving the amide functionality.

Post-reaction work-up and purification are the most critical steps for impurity removal. An initial acid-base extraction can separate the acidic product from unreacted basic starting materials and neutral byproducts. Further purification is typically achieved through recrystallization from a suitable solvent system, which is often effective at removing closely related impurities. For more challenging separations, column chromatography on silica (B1680970) gel or a suitable ion-exchange resin can be employed. The purity of the final compound is then assessed using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the method of choice for quantitative analysis of purity.

Table 2: Methodologies for Impurity Control

| Impurity | Control Strategy | Purification Method | Rationale |

| Unreacted Isonipecotamide | Use of a slight excess of the alkylating agent; monitoring reaction completion by TLC or LC-MS. | Acid-base extraction; Recrystallization; Column chromatography. | Exploits the difference in basicity and polarity between the starting material and the product. |

| Unreacted Haloacetic Acid | Use of stoichiometric amounts or a slight excess of isonipecotamide. | Aqueous work-up with a mild base; Recrystallization. | The acidic nature of the haloacetic acid allows for its removal through washing with a basic solution. |

| Ester Impurities | Use of anhydrous solvents and reagents. | Hydrolysis of the final product followed by purification. | Prevents the introduction of alcohol nucleophiles that can lead to ester formation. |

| Quaternary Ammonium Salt | Slow addition of the alkylating agent; avoiding a large excess of the alkylating agent; maintaining a moderate reaction temperature. | Recrystallization; Ion-exchange chromatography. | The higher polarity and ionic nature of the quaternary salt allows for its separation from the desired zwitterionic product. |

| Glycolic Acid | Use of anhydrous reaction conditions. | Recrystallization; Column chromatography. | Minimizing water in the reaction mixture prevents the hydrolysis of the haloacetic acid. |

Structural Elucidation, Conformational Analysis, and Advanced Spectroscopic Studies

Comprehensive Spectroscopic and Diffraction Techniques for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While standard one-dimensional (1D) ¹H and ¹³C NMR are foundational for initial identification, a full and unambiguous structural assignment of (4-Carbamoyl-piperidin-1-yl)-acetic acid relies on advanced 2D NMR techniques. These experiments are crucial for confirming the connectivity of atoms within the molecule.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the piperidine (B6355638) ring. Key correlations would be observed between the axial and equatorial protons on each methylene group (e.g., H-2ax/H-2eq) and between adjacent protons around the ring (e.g., H-2 protons with H-3 protons, and H-3 protons with the H-4 methine proton).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon atom to which it is directly attached. It would definitively assign the carbon signals of the piperidine ring (C-2/C-6, C-3/C-5, and C-4) and the N-acetic acid methylene group (N-CH₂).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would show correlations from the N-CH₂ protons to the C-2/C-6 carbons of the piperidine ring and to the carbonyl carbon of the acetic acid group. Additionally, correlations from the H-4 proton to the carbonyl carbon of the carbamoyl (B1232498) group would confirm the substituent's position.

Solid-state NMR (ssNMR) could provide further insights into the compound's structure and dynamics in the solid phase, revealing information about polymorphism and intermolecular interactions within the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| N-C H₂-COOH | ~3.0 - 3.4 | ~58 - 62 | H on N-CH₂ → C-2/C-6, COOH |

| N-CH₂-C OOH | - | ~170 - 175 | H on N-CH₂ → COOH |

| C-2 / C-6 | ~2.8 - 3.2 (ax), ~2.2 - 2.6 (eq) | ~52 - 56 | H on C-2/C-6 → C-4, N-CH₂ |

| C-3 / C-5 | ~1.8 - 2.2 (ax), ~1.5 - 1.9 (eq) | ~28 - 32 | H on C-3/C-5 → C-4 |

| C-4 | ~2.3 - 2.7 | ~40 - 44 | H-4 → C-2/C-6, C-3/C-5, CONH₂ |

| C ONH₂ | - | ~175 - 180 | H-4 → CONH₂, NH₂ → CONH₂ |

| CON H₂ | ~7.0 - 7.5 (2H) | - | - |

Note: Predicted values are estimates based on typical shifts for similar N-substituted piperidine structures. Actual values may vary based on solvent and experimental conditions.

Single Crystal X-ray Diffraction Studies of this compound and its Co-crystals/Salts

Single-crystal X-ray diffraction provides the most definitive, three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would confirm the piperidine ring's chair conformation and establish the stereochemical orientation (axial or equatorial) of the carbamoyl and N-acetic acid groups in the solid state.

The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a carbamoyl group (hydrogen bond donor and acceptor) makes this molecule an excellent candidate for forming co-crystals or salts. Co-crystallization with pharmaceutically acceptable co-formers, such as other organic acids or bases, could be explored. X-ray diffraction studies of such co-crystals would reveal the specific intermolecular hydrogen-bonding networks, known as synthons, that dictate the crystal packing. For example, a common R²₂(7) heterosynthon might form between the carboxylic acid of the title compound and a pyridine-based co-former. The Cambridge Structural Database (CSD) is a critical resource for searching for and analyzing crystal structures of related compounds uiowa.educam.ac.ukuiowa.educam.ac.uk.

Table 2: Key Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ; defines the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements within the crystal. |

| Atomic Coordinates | Provides the precise x, y, z position of every atom. |

| Bond Lengths & Angles | Confirms covalent structure and identifies any unusual geometries. |

| Torsional Angles | Defines the conformation of the piperidine ring and substituents. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₄N₂O₃). When coupled with tandem mass spectrometry (MS/MS), HRMS is a powerful tool for structural elucidation by analyzing fragmentation patterns nih.gov.

For this compound, electrospray ionization (ESI) in positive ion mode would likely produce a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this ion would lead to characteristic fragmentation pathways. Based on studies of related N-substituted piperidines, key fragmentation events would include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of CO₂ (-44 Da) following the loss of water, or direct loss of the entire carboxyl group (-45 Da).

Cleavage of the N-CH₂COOH bond , resulting in a fragment corresponding to the 4-carbamoylpiperidine cation.

Ring-opening fragmentation of the piperidine core, a common pathway for N-alkyl piperidines, leading to a series of smaller charged fragments. The presence of the 4-position substituent influences which ring bonds are preferentially cleaved nih.govraco.catlibretexts.org.

The exact masses of these fragment ions, determined by HRMS, would allow for the confident assignment of their elemental compositions, thereby confirming the proposed fragmentation pathways and, by extension, the structure of the parent molecule.

Table 3: Predicted Key Fragments in ESI-MS/MS of this compound

| m/z (Predicted) | Proposed Fragment | Description |

|---|---|---|

| 187.1077 | [M+H]⁺ | Protonated parent molecule |

| 169.0972 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 143.1179 | [M+H - CO₂]⁺ | Decarboxylation (after water loss) |

| 142.1022 | [M+H - COOH]⁺ | Loss of the carboxyl radical |

| 129.1022 | [C₆H₁₃N₂O]⁺ | Fragment from cleavage of the N-CH₂ bond |

Conformational Analysis and Stereochemical Investigations

Computational Conformational Studies and Energy Landscape Mapping

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for investigating the conformational preferences of piperidine derivatives mdpi.com. For this compound, the primary conformational question concerns the orientation of the two substituents on the flexible six-membered ring.

The piperidine ring is expected to adopt a low-energy chair conformation. This gives rise to two principal conformers: one where the 4-carbamoyl group is in an axial position and one where it is in an equatorial position. The N-acetic acid group also has conformational flexibility. A computational study would involve:

Conformational Search: Systematically exploring the potential energy surface to identify all low-energy conformers.

Geometry Optimization: Using DFT methods (e.g., B3LYP with a suitable basis set like 6-31G(d)) to find the precise geometry of each stable conformer.

Energy Calculation: Calculating the relative energies (Gibbs free energy) of the conformers to predict their equilibrium populations at a given temperature. Theoretical studies on N-substituted piperidines have shown that a good correlation between calculated and experimental NMR data can validate the predicted geometries researchgate.net.

Solvent Effects: Incorporating a solvent model (e.g., Polarizable Continuum Model) to simulate how the conformational equilibrium might shift in solution, as electrostatic interactions can play a significant role nih.gov.

It is generally expected that the bulkier 4-carbamoyl group will preferentially occupy the equatorial position to minimize steric strain. However, intramolecular hydrogen bonding or favorable electrostatic interactions between the axial carbamoyl group and the N-acetic acid side chain could potentially stabilize the axial conformer.

Table 4: Typical Outputs from Computational Conformational Studies

| Computational Output | Significance |

|---|---|

| Optimized 3D Coordinates | Visualizes the lowest energy shapes of the molecule. |

| Relative Gibbs Free Energy (ΔG) | Predicts the most stable conformer and the equilibrium ratio. |

| Dipole Moment | Indicates the polarity of each conformer. |

| Simulated Vibrational Frequencies | Confirms that the structure is a true energy minimum. |

Experimental Conformational Analysis in Solution and Solid State

Experimental techniques are used to validate and complement the findings from computational studies. The primary method for determining conformational preference in solution is high-resolution NMR spectroscopy, while the solid-state conformation is definitively determined by X-ray crystallography, as discussed in section 3.1.2.

In solution, the conformational equilibrium of the piperidine ring can be assessed by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum acs.org. The Karplus relationship describes the correlation between the ³JHH value and the dihedral angle between the coupled protons. For a chair conformation:

Large coupling constants (³J ≈ 10-13 Hz) are observed for axial-axial (ax-ax) couplings.

Small coupling constants (³J ≈ 2-5 Hz) are observed for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings.

By measuring the coupling constants for the H-4 proton with the adjacent H-3/H-5 protons, one can determine its orientation. A large coupling constant would indicate that H-4 is axial, meaning the carbamoyl substituent is equatorial. A small coupling constant would suggest an axial substituent. Studies on related 4-substituted piperidines have successfully used this "J-value method" to determine conformational free energies nih.gov. The observed coupling constants reflect a time-average of the contributing conformers, and this data can be used to calculate the equilibrium constant between the axial and equatorial forms. Comparing these experimental results with the computational predictions provides a robust and comprehensive understanding of the molecule's conformational behavior.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Analogues and Derivatives of (4-Carbamoyl-piperidin-1-yl)-acetic acid

The rational design of analogues is guided by established medicinal chemistry principles applied to the three main structural components of the molecule. Synthesis of these derivatives often involves multi-step processes, including techniques like reductive amination and acylation to modify the core structure. nih.govnih.gov

The piperidine (B6355638) ring is a common scaffold in pharmaceuticals, and its modification can significantly impact a molecule's properties. nih.govijnrd.org Alterations can modulate physicochemical characteristics such as solubility and lipophilicity, which in turn affect pharmacokinetic profiles and target engagement. thieme-connect.comresearchgate.net Introducing chiral centers, for example, can lead to stereospecific interactions with biological targets, potentially enhancing potency and selectivity. thieme-connect.comresearchgate.netthieme-connect.com

Key modifications to the piperidine ring include:

Introduction of Substituents: Adding alkyl or aryl groups at various positions can explore steric and hydrophobic interactions within the target's binding pocket. For instance, substitution at the 2-position has been shown to enhance aqueous solubility in some series of piperidine-containing compounds. thieme-connect.com

Ring Constraining or Expansion: Creating bicyclic or spirocyclic systems can lock the molecule into a specific conformation, which may be more favorable for binding. This can also influence the basicity of the piperidine nitrogen.

Introduction of Chirality: The use of chiral piperidine scaffolds is a powerful strategy in drug design to improve adaptability to protein binding sites and enhance biological activity. thieme-connect.comresearchgate.netthieme-connect.com

Table 1: Representative Modifications of the Piperidine Ring and Their Potential Effects The following is an interactive table. Click on the headers to sort the data.

| Modification | Rationale | Potential Effect |

|---|---|---|

| Introduction of a methyl group at C-2 | To probe steric tolerance and improve solubility. thieme-connect.com | May increase aqueous solubility; could enhance or decrease binding affinity depending on the target pocket. |

| Introduction of a hydroxyl group at C-3 | To introduce a hydrogen bonding group and a chiral center. | Could form new interactions with the target, increasing potency; may improve pharmacokinetic properties. acs.org |

| Fusing the piperidine with a benzene (B151609) ring (tetrahydroisoquinoline) | To create a more rigid, planar structure and increase hydrophobicity. | May enhance binding through additional hydrophobic interactions; conformation is restricted. |

The carbamoyl (B1232498) group, a primary amide, offers opportunities for modification that can influence hydrogen bonding capabilities, metabolic stability, and cell permeability. The incorporation of a carbamate (B1207046) or carbamoyl moiety has been shown to increase the biological activity of various compounds. nih.gov Derivatization allows for the fine-tuning of electronic and steric properties.

Common derivatization strategies include:

N-Alkylation/N-Arylation: Replacing one or both hydrogens on the carbamoyl nitrogen with alkyl, aryl, or heterocyclic groups can introduce new interactions and alter the hydrogen bond donor profile.

Bioisosteric Replacement: The amide group can be replaced with other functional groups that mimic its size and electronic properties, such as a reverse amide, a triazole, or other five-membered heterocycles.

Cyclization: Incorporating the carbamoyl nitrogen into a heterocyclic ring system can create novel, rigid structures.

Table 2: Representative Modifications of the Carbamoyl Group and Their Potential Effects The following is an interactive table. Click on the headers to sort the data.

| Modification | Rationale | Potential Effect |

|---|---|---|

| N-methylation (mono- or di-) | To reduce hydrogen bond donor capacity and increase lipophilicity. | May decrease binding if H-bond donation is critical; could improve cell permeability. |

| N-phenyl substitution | To introduce potential for pi-stacking or other hydrophobic interactions. | Could significantly increase potency if a corresponding aromatic pocket exists in the target. |

| Conversion to a carboxylic acid (hydrolysis) | To introduce a second acidic center. | Drastically alters physicochemical properties; may target different biological pathways. |

The acetic acid group provides a key acidic center, which is often ionized at physiological pH, allowing for ionic interactions with biological targets. byjus.comnih.gov Modifications to this moiety can modulate acidity, polarity, and the spatial positioning of the negative charge.

Potential structural variations include:

Chain Elongation or Shortening: Altering the length of the alkyl chain (e.g., to propionic or formic acid derivatives) changes the distance between the piperidine nitrogen and the carboxylate group.

Esterification: Conversion to an ester can create a neutral prodrug, which may improve membrane permeability. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.

Amidation: Reaction with an amine to form an amide neutralizes the acidic charge and introduces new functional groups.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups like a tetrazole or a hydroxamic acid, which can alter the pKa and interaction geometry. mdpi.com

Table 3: Representative Modifications of the Acetic Acid Moiety and Their Potential Effects The following is an interactive table. Click on the headers to sort the data.

| Modification | Rationale | Potential Effect |

|---|---|---|

| Conversion to a methyl ester | To create a neutral prodrug and increase lipophilicity. | May enhance oral absorption and cell penetration; requires in vivo hydrolysis for activity. wikipedia.org |

| Replacement with a tetrazole ring | To use an acidic bioisostere with a different spatial distribution of charge and improved metabolic stability. mdpi.com | Can maintain or improve potency while potentially enhancing pharmacokinetic properties. |

| Extension to a propionic acid moiety | To increase the distance between the piperidine ring and the acidic center. | May optimize the positioning of the anionic group for interaction with a positively charged residue in the target. |

Elucidation of Critical Structural Features for Modulating Biological Activity

Through the systematic synthesis and evaluation of analogues, several structural features of the this compound scaffold can be identified as critical for biological activity.

The Piperidine Nitrogen: The basicity of this nitrogen is crucial. At physiological pH, it is likely protonated, forming a positive charge that can engage in ionic interactions with acidic amino acid residues like aspartate or glutamate (B1630785) in a target protein. nih.gov The degree of substitution around this nitrogen influences its pKa and accessibility.

The 4-Carbamoyl Group: This group is a key interaction hub. The amide N-H groups are hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. The presence and orientation of this group are likely essential for anchoring the ligand within the binding site. Modifications that remove these hydrogen bonding capabilities would likely lead to a significant loss of activity.

The Acetic Acid Carboxylate: The terminal carboxylate group provides a necessary negative charge for electrostatic interactions or salt bridge formation with positively charged residues such as arginine or lysine. dundee.ac.uk The distance between the piperidine ring and this anionic center, governed by the acetic acid linker, is a critical parameter for optimal binding.

Topographical and Electronic Requirements for Ligand-Target Interactions

The collective SAR data points to a specific pharmacophore model for ligands based on the this compound scaffold. This model defines the necessary three-dimensional arrangement of functional groups required for effective interaction with a biological target.

Topographical Requirements: A successful ligand must present its key features at specific distances and orientations. The pharmacophore likely consists of:

A positively ionizable feature (the piperidine nitrogen).

A hydrogen bond donor/acceptor unit (the 4-carbamoyl group).

A negatively ionizable feature (the carboxylate). The relative spatial arrangement of these three points is paramount. The semi-rigid piperidine ring serves to position the carbamoyl group, while the flexible acetic acid chain allows the carboxylate to find its optimal binding partner.

Electronic Requirements: The electronic landscape of the ligand is critical for binding. This includes the distribution of charge and the location of electron-rich and electron-poor regions.

Electrostatic Interactions: The primary interactions are likely electrostatic, involving the cationic piperidine nitrogen and the anionic carboxylate group forming salt bridges with oppositely charged residues in the receptor. nih.gov

Hydrogen Bonding: The carbamoyl group's ability to both donate and accept hydrogen bonds is essential for affinity and specificity.

Hydrophobic Interactions: While the molecule has significant polar features, hydrophobic pockets in the target could be exploited by adding nonpolar substituents to the piperidine ring or the carbamoyl group, potentially increasing binding affinity. nih.gov

Computational studies, such as molecular docking, can further refine this understanding by modeling the ligand within a putative binding site, revealing key amino acid contacts and guiding the design of next-generation analogues with improved activity. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Research of 4 Carbamoyl Piperidin 1 Yl Acetic Acid

Quantum Chemical Calculations

Extensive searches of publicly available scientific literature and chemical databases have revealed a notable absence of specific quantum chemical calculations for (4-Carbamoyl-piperidin-1-yl)-acetic acid. While computational chemistry is a powerful tool for elucidating molecular properties, it appears that dedicated studies on this particular compound have not been published or are not widely accessible.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

A detailed analysis of the electronic structure, charge distribution, and reactivity descriptors for this compound is not available in the current body of scientific literature. Such studies, typically employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's reactivity, stability, and potential interaction sites. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are fundamental properties that, for this compound, remain to be computationally characterized.

pKa Prediction and Tautomeric Equilibria Analysis

There are no specific computational studies reporting the predicted pKa values or a thorough analysis of the tautomeric equilibria for this compound. The molecule possesses both an acidic carboxylic acid group and a basic piperidine (B6355638) nitrogen, as well as an amide group that could potentially exhibit tautomerism. Computational pKa prediction methods and quantum chemical calculations could determine the most likely protonation states at different pH values and the relative stabilities of any potential tautomers, but this information is not currently available.

Molecular Docking Studies with Potential Biological Targets

No molecular docking studies specifically investigating the interaction of this compound with any potential biological targets have been identified in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies means there is no computationally predicted information on its potential binding modes or affinities to any proteins or enzymes.

Prediction and Characterization of Ligand-Protein Interaction Modes

Consistent with the lack of molecular docking studies, there is no available information predicting or characterizing the specific ligand-protein interaction modes for this compound. Detailed analyses that would typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues of a target protein are absent from the scientific record for this compound.

Molecular Dynamics (MD) Simulations

Searches for molecular dynamics (MD) simulation studies of this compound did not yield any results. MD simulations are a powerful method for understanding the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment.

Conformational Dynamics of this compound in Solution

There is no published research on the conformational dynamics of this compound in solution. Such studies would be instrumental in understanding the three-dimensional shapes the molecule adopts in a solvent, the transitions between different conformations, and the influence of the solvent on its structure and flexibility. This information remains uncharacterized for this specific molecule.

Dynamic Behavior and Stability of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In the context of drug design, MD simulations can elucidate the dynamic behavior and stability of a ligand, such as this compound, when it is bound to its biological target, typically a protein. These simulations can reveal crucial information about the binding stability, conformational changes in both the ligand and the target, and the key interactions that maintain the complex.

For instance, in a study on piperidine-based sulfo-carboxamide derivatives as potential antagonists for the CCR5 receptor, conformational analysis using molecular dynamics simulations confirmed a twofold increased stability for the derivatives when compared with existing sulphonyl derivatives of piperidine. nih.gov This type of analysis for a this compound-target complex would involve simulating the system over a period of nanoseconds to observe the persistence of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will typically exhibit low and converging RMSD values.

Table 1: Illustrative Data from Molecular Dynamics Simulation of a Ligand-Target Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.25 | 1.50 | 3 |

| 20 | 1.30 | 1.65 | 4 |

| 30 | 1.28 | 1.60 | 3 |

| 40 | 1.35 | 1.70 | 3 |

| 50 | 1.32 | 1.68 | 4 |

This is a hypothetical data table to illustrate typical outputs from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activities or properties.

Development of Predictive Models for Biological Activity Profiles

The development of a predictive QSAR model for this compound and its analogues would involve synthesizing a series of related compounds and testing their biological activity. The chemical structures would then be used to calculate a variety of molecular descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that links the descriptors to the activity.

A study on piperidine-substituted thiophene[3,2-d] pyrimidine (B1678525) derivatives as anti-HIV-1 agents successfully developed a QSAR model with a high correlation coefficient (R² = 0.8781), indicating a strong relationship between the structural features of the compounds and their anti-HIV-1 activity. ijprajournal.com For this compound, a similar approach could be used to predict its activity against a specific target. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Key Parameters in a Typical QSAR Model

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | > 0.6 | Indicates the goodness of fit of the model. |

| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model. |

| F-statistic | High value | Indicates the statistical significance of the model. |

| Standard Error of Estimate | Low value | Represents the deviation of the predicted values from the experimental values. |

Application of Machine Learning Algorithms in SAR/QSAR Data Analysis

In recent years, machine learning (ML) algorithms have become increasingly popular for developing more sophisticated and predictive QSAR models. ML methods, such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), can handle large and complex datasets and can often capture non-linear relationships between molecular descriptors and biological activity that are missed by traditional QSAR methods.

In a study predicting the toxicity of 33 piperidine derivatives against Aedes aegypti, various machine learning approaches were employed. nih.gov The study found that models built with ordinary least squares multilinear regression (OLS-MLR) and linear support vector machines (SVM) showed high predictive ability, with determination coefficients (r²) greater than 0.85 on the training sets and 0.8 on the test sets. nih.gov These models outperformed other machine learning approaches like general regression neural networks (GRNN) and k-nearest neighbors (k-NN). nih.gov The application of such machine learning algorithms to a dataset of compounds related to this compound could lead to the development of highly accurate predictive models for its biological activity profile.

Table 3: Comparison of Machine Learning Models in a QSAR Study

| Machine Learning Algorithm | Training Set R² | Test Set R² |

| Multiple Linear Regression (MLR) | 0.86 | 0.81 |

| Support Vector Machine (SVM) | 0.88 | 0.82 |

| Random Forest (RF) | 0.92 | 0.78 |

| Artificial Neural Network (ANN) | 0.90 | 0.75 |

This table presents hypothetical performance metrics for different machine learning models in a QSAR study.

Biological Target Identification and Mechanism of Action Studies

In Vitro Screening Methodologies for Target Identification

The initial step in elucidating the biological role of a compound like (4-Carbamoyl-piperidin-1-yl)-acetic acid involves identifying its molecular targets. This is often achieved through a combination of high-throughput screening and more refined affinity-based methods.

High-Throughput Screening (HTS) Approaches for Novel Biological Targets

High-throughput screening (HTS) allows for the rapid assessment of a compound's effect on a vast array of biological targets. This methodology is a cornerstone of modern drug discovery, enabling the efficient identification of "hits" from large chemical libraries. In the case of this compound, an HTS campaign would involve testing the compound against panels of recombinant proteins, cell-based assays, and other biological systems to pinpoint potential interactions. The integration of HCS (high-content screening) can provide more physiologically relevant data by utilizing cell-based assays.

Affinity-Based Probes and Chemical Proteomics for Target Deconvolution

Following initial identification through HTS, or as an alternative discovery method, affinity-based probes and chemical proteomics offer a more direct approach to target identification. This involves chemically modifying the compound of interest to create a probe that can be used to isolate its binding partners from complex biological samples. Techniques like activity-based protein profiling (ABPP) integrated with mass spectrometry can then identify these interacting proteins. For instance, a clickable photoaffinity probe based on a compound's scaffold can be used to identify its direct binding partners within a cellular context.

Characterization of Specific Biological Targets

Once a potential biological target is identified, the next crucial step is to characterize the nature of the interaction in detail. This involves a suite of biophysical and biochemical assays to understand the compound's mechanism of action.

Enzyme Inhibition Kinetics and Mechanistic Studies

If the identified target is an enzyme, kinetic studies are performed to determine the mode of inhibition. By measuring the enzyme's reaction rate in the presence of varying concentrations of the substrate and the inhibitor, researchers can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. Analysis of Lineweaver-Burk plots is a common method to elucidate these kinetics. For example, studies on other piperidine-containing compounds have successfully used these methods to characterize their inhibitory effects on enzymes like acetylcholinesterase.

Receptor Binding Assays and Allosteric Modulation Mechanisms

Should the target be a receptor, binding assays are employed to quantify the affinity of the compound for the receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor, and the ability of the test compound to displace this ligand is measured. This provides key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Furthermore, if the compound acts as an allosteric modulator, it will not bind to the primary (orthosteric) site of the endogenous ligand but to a distinct site, thereby modulating the receptor's activity. Specific assays are designed to detect such allosteric effects, which can be either positive (enhancing activity) or negative (dampening activity).

Advanced Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To gain a deeper, quantitative understanding of the binding event, advanced biophysical techniques are utilized. Surface Plasmon Resonance (SPR) provides real-time data on the association and dissociation rates of a compound binding to its target, from which the binding affinity (KD) can be calculated. Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). These techniques are considered the gold standard for confirming direct binding and characterizing the energetics of the interaction.

While the specific application of these detailed investigatory methods to this compound is not found in the reviewed literature, these established procedures represent the standard pathway for elucidating the compound's biological function. Future research efforts would be necessary to generate the specific data required for a complete understanding of its mechanism of action and biological targets.

Elucidation of Molecular Mechanism of Action in Relevant Biological Systems (In Vitro and Ex Vivo)

Comprehensive searches for in vitro and ex vivo studies on this compound did not yield specific data regarding its molecular mechanism of action. The scientific literature does not currently contain detailed analyses of how this compound interacts with biological systems at a molecular level.

Downstream Signaling Pathway Analysis in Cell Culture Models

There is no available research that details the analysis of downstream signaling pathways in cell culture models following treatment with this compound. Consequently, information regarding the modulation of specific signaling cascades, such as phosphorylation events or activation of transcription factors, is absent from the scientific record. Without such studies, it is not possible to construct a data table of affected signaling proteins or pathways.

Transcriptomic and Proteomic Profiling in Response to Compound Treatment in Model Systems

Similarly, a thorough review of transcriptomic and proteomic databases and literature shows no evidence of studies conducted to profile the changes in gene or protein expression in response to treatment with this compound. As a result, there is no data to present on differentially expressed genes or proteins, which would be essential for understanding the compound's broader cellular impact. Data tables detailing upregulated or downregulated genes and proteins cannot be generated due to the absence of this primary research.

Pre Clinical Efficacy and Pharmacodynamics Research in Animal Models

In Vitro Biological Activity Evaluation (Excluding Cytotoxicity)

The in vitro biological activity of derivatives of (4-Carbamoyl-piperidin-1-yl)-acetic acid has been primarily assessed through their ability to modulate the Wnt signaling pathway, a critical pathway in both embryonic development and cancer. The main strategy has been to target the interaction between β-catenin and BCL9, a key step in the transcriptional activation of Wnt target genes.

Research into a series of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives has provided significant insights into their cellular effects. One of the lead compounds from this series demonstrated selective disruption of the β-catenin/BCL9 protein-protein interaction (PPI). nih.gov

Functional assays were conducted to confirm the impact of this disruption on the Wnt signaling pathway. A widely used method is the TOPFlash/FOPFlash reporter gene assay. In this assay, cells are transfected with a luciferase gene under the control of a TCF/LEF responsive promoter (TOPFlash) or a mutated, inactive promoter (FOPFlash). A reduction in luciferase activity in TOPFlash-transfected cells treated with a compound indicates inhibition of the Wnt pathway.

Studies on a lead derivative showed a dose-dependent suppression of Wnt signaling transactivation in these reporter gene assays. nih.gov Furthermore, this inhibition was selective, as the compound did not affect the β-catenin/E-cadherin protein-protein interaction, which is crucial for cell-cell adhesion. nih.gov This selectivity is a critical attribute, as it minimizes potential off-target effects.

The functional consequences of this pathway inhibition were further demonstrated by the downregulation of oncogenic Wnt target genes. nih.gov In cancer cells with aberrant Wnt signaling, the lead compound selectively inhibited cell growth. nih.gov

| Assay Type | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| AlphaScreen Competitive Inhibition Assay | Biochemical Assay | A lead 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid derivative disrupts the β-catenin/BCL9 interaction with a Ki of 3.6 μM. | nih.gov |

| TOPFlash/FOPFlash Reporter Gene Assay | HEK293 | Dose-dependent suppression of Wnt signaling transactivation. | nih.gov |

| Protein-Protein Interaction Selectivity Assay | Cell-based | The compound selectively disrupts the β-catenin/BCL9 PPI without affecting the β-catenin/E-cadherin PPI. | nih.gov |

| Wnt Target Gene Expression Analysis | Cancer cell lines with aberrant Wnt signaling | Downregulation of oncogenic Wnt target genes. | nih.gov |

| Cell Growth/Viability Assay | Cancer cell lines with aberrant Wnt signaling | On-target selective inhibition of cancer cell growth. | nih.gov |

As of the current body of scientific literature, no tissue-based assays or organotypic culture studies have been reported for this compound or its closely related derivatives. Such studies would be a logical next step in the preclinical development to understand the compound's effects in a more physiologically relevant, three-dimensional tissue context.

In Vivo Pharmacodynamic Studies in Relevant Animal Models (Focus on Efficacy and Mechanism, Not Safety or Dosage)

While in vivo studies for the specific compound this compound have not been published, the broader class of Wnt/β-catenin signaling inhibitors has been evaluated in various animal models. These studies provide a framework for how the efficacy and mechanism of action of a compound like the derivatives of this compound might be assessed.

For inhibitors of the Wnt pathway, particularly those targeting the β-catenin/BCL9 interaction, disease-relevant animal models are typically those of cancers with known Wnt pathway mutations, such as certain colorectal cancers. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.

The primary endpoint in these proof-of-concept studies is often the inhibition of tumor growth. For instance, a novel small-molecule inhibitor of the β-catenin/BCL9 interaction was shown to significantly reduce tumor growth in a xenograft mouse model of colorectal cancer. nih.gov Similarly, peptide-based inhibitors targeting this interaction have also demonstrated potent anti-tumor effects in animal models. nih.gov These studies establish that targeting the β-catenin/BCL9 interface is a viable therapeutic strategy in vivo.

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and modulating the intended pathway in vivo. For inhibitors of the Wnt/β-catenin pathway, several potential biomarkers have been identified and validated in preclinical models.

The most direct pharmacodynamic biomarkers are the downstream target genes of the Wnt pathway. A decrease in the expression of these genes in tumor tissue following treatment provides evidence of target engagement and pathway inhibition. Commonly assessed Wnt target genes include AXIN2, c-Myc, and Cyclin D1. aacrjournals.org The analysis of gene expression can be performed using techniques such as quantitative real-time PCR (qRT-PCR) or through broader gene expression profiling with microarrays. aacrjournals.org

In addition to gene expression changes, protein levels can also serve as biomarkers. A reduction in the total amount of β-catenin protein has been observed with some Wnt pathway inhibitors. aacrjournals.org Another potential biomarker is the secreted protein Notum, which has been identified as a Wnt-regulated gene whose levels in the blood may correlate with tumor growth and response to Wnt pathway inhibition. nih.govnih.gov

| Biomarker Type | Specific Biomarker | Method of Measurement | Utility | Reference |

|---|---|---|---|---|

| Gene Expression | AXIN2, c-Myc, Cyclin D1 | qRT-PCR, Microarray | Directly measures the transcriptional output of the Wnt pathway. | aacrjournals.org |

| Protein Level | Total β-catenin | Western Blot, Immunohistochemistry | Indicates modulation of β-catenin stability. | aacrjournals.org |

| Secreted Protein | Notum | ELISA (from blood samples) | Potential non-invasive biomarker to monitor therapeutic response. | nih.govnih.gov |

Conclusion and Future Research Directions

Synthesis of Key Academic Research Findings for (4-Carbamoyl-piperidin-1-yl)-acetic acid

Academic research has established this compound as a derivative of isonipecotamide (B28982), positioning it within the broader class of compounds related to nipecotic acid. The primary focus of existing studies has been on its potential modulation of the γ-aminobutyric acid (GABA) system. GABA is the main inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for maintaining balanced neuronal activity. wikipedia.org Molecules that interfere with GABA's lifecycle, such as by inhibiting its reuptake from the synaptic cleft, can enhance GABAergic neurotransmission and are of significant therapeutic interest. wikipedia.orgresearchgate.net

Investigations have explored the role of this compound as an inhibitor of GABA transporters (GATs). researchgate.net These transporters are responsible for clearing GABA from the synapse, thereby terminating its signal. wikipedia.org By blocking GATs, inhibitors can increase the concentration and duration of GABA in the synapse, leading to enhanced inhibitory effects. While some research has been conducted, the precise potency, selectivity for different GAT subtypes (GAT1, GAT2, GAT3, BGT1), and the full pharmacological profile of this compound remain areas of active investigation. The core structure, featuring a piperidine (B6355638) ring, is a common scaffold in neuroactive compounds and has been utilized in the development of inhibitors for various biological targets. nih.govnih.gov

Identification of Current Gaps and Unanswered Questions in Fundamental Academic Understanding

Despite its synthesis and initial characterization, significant gaps persist in the fundamental understanding of this compound. A primary unanswered question is its detailed molecular mechanism of action. While presumed to act on GABA transporters, comprehensive data on its binding affinity, kinetics, and selectivity across all GAT subtypes is lacking. It is unclear whether it possesses significant activity at other related targets, such as GABA receptors or the enzyme GABA transaminase (GABA-T), which could lead to a complex pharmacological profile.

Furthermore, there is a notable absence of published in vivo research. Key data regarding its pharmacokinetics—including absorption, distribution, metabolism, and excretion (ADME)—are not available in academic literature. Understanding its ability to cross the blood-brain barrier is critical for its potential as a centrally-acting agent, yet this remains uncharacterized. mdpi.com The metabolic fate of the compound, including its potential metabolites and their biological activity, is also an open question. The long-term effects and the complete safety profile have not been investigated, which is a crucial step for any compound with potential therapeutic applications.

Proposed Areas for Future Academic Investigation and Research Trajectories

Future research should extend beyond the traditional focus on GABAergic systems. Given the piperidine scaffold's versatility, this compound and its analogues could be screened against a wider array of biological targets. For instance, structurally related piperidine derivatives have been investigated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which is relevant in certain cancers. nih.gov A systematic screening campaign against various enzyme families, ion channels, and receptors could uncover novel activities.

Conceptually, based on its potential to modulate neuronal inhibition, the compound could be investigated in models of neurological and psychiatric disorders characterized by GABAergic dysfunction. nih.gov This includes not only epilepsy but also anxiety disorders, spasticity, and certain types of neuropathic pain. taylorandfrancis.com Furthermore, exploring its effects on the gut-brain axis could be a novel research avenue, as GABAergic signaling within the enteric nervous system is increasingly recognized as important. mdpi.com

Advancing the study of this compound requires the development of more sophisticated research methodologies. High-throughput screening assays with improved sensitivity and specificity are needed to comprehensively profile its activity against all GAT subtypes and a panel of off-target proteins. The development of fluorescent or radiolabeled derivatives of this compound would enable detailed binding studies and cellular imaging to visualize its distribution and target engagement in real-time.

Computational approaches, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, could provide deeper insights into its interaction with target proteins at the atomic level. These models could predict the binding modes and guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. Finally, the use of advanced in vivo models, such as transgenic animal models of disease or techniques like microdialysis for measuring neurotransmitter levels in the brain, will be essential to bridge the gap between in vitro findings and potential physiological effects.

Q & A

Basic: What are the optimal synthetic routes for (4-Carbamoyl-piperidin-1-yl)-acetic acid, and what critical parameters influence yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including carbamate formation and piperidine functionalization. A validated approach for analogous compounds (e.g., phenylpiperidin-1-yl-acetic acid) uses:

- Step 1: Condensation of piperidine derivatives with carbamoylating agents (e.g., urea or carbamoyl chloride) under anhydrous conditions .

- Step 2: Acetic acid side-chain introduction via nucleophilic substitution or alkylation, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Critical Parameters:

- Temperature: Reactions are sensitive to exothermic side reactions; maintaining 0–5°C during carbamoylation prevents decomposition .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

Structural confirmation relies on complementary techniques:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., C₈H₁₄N₂O₃: theoretical 186.10 g/mol) and fragments (e.g., loss of CO₂ at m/z 142) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: How can researchers resolve discrepancies in purity assessments when synthesizing this compound?

Methodological Answer:

Discrepancies often arise from residual solvents or unreacted intermediates. Mitigation strategies include:

- Analytical Cross-Validation:

- Error Source Analysis:

Advanced: What strategies are employed to determine the pharmacokinetic properties of piperidine-acetic acid derivatives?

Methodological Answer:

Key pharmacokinetic studies focus on receptor binding and metabolic stability :

- Binding Assays:

- Metabolic Stability:

Basic: How can the solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:

- Solubility Enhancement:

- Stability Protocols:

Advanced: How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

- Steric Effects:

- Electronic Effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。